4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

Physicochemical Property Lipophilicity In silico prediction

Procure 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 861857-61-6), a meta-tert-butyl substituted tetrahydropyran-4-amine building block. Critically differentiated from para-substituted analogs for SAR studies and CNS drug discovery (TPSA 35Ų, LogP 3.04). Essential for reproducing patent WO2005/87752 A2 aspartyl protease inhibitor series. Offered at 95% purity.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 861857-61-6
Cat. No. B1392847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
CAS861857-61-6
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)C2(CCOCC2)N
InChIInChI=1S/C15H23NO/c1-14(2,3)12-5-4-6-13(11-12)15(16)7-9-17-10-8-15/h4-6,11H,7-10,16H2,1-3H3
InChIKeyUVLFLNTYLDTXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 861857-61-6): Substituted Tetrahydropyran-4-amine Building Block


4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 861857-61-6) is a substituted tetrahydropyran-4-amine derivative characterized by a bulky tert-butyl group at the meta position of the phenyl ring . This compound has a molecular formula of C15H23NO and a molecular weight of 233.35 g/mol . It is primarily offered as a research chemical with a purity of 95% and is stored under recommended conditions of 2-8°C away from moisture [1]. The hydrochloride salt form is also commercially available .

Why 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Cannot Be Interchanged with Generic Analogs


While the tetrahydropyran-4-amine scaffold is common to many building blocks, the substitution pattern on the phenyl ring critically dictates the compound's physicochemical properties and, by extension, its utility in synthesis and potential biological activity. 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine features a unique meta-tert-butyl substitution . In contrast, para-substituted analogs like N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine or unsubstituted 4-phenyltetrahydro-2H-pyran-4-amine will exhibit different steric bulk, lipophilicity (LogP), and electronic distribution, precluding their use as direct substitutes in any application where these molecular features are a design requirement. Substitution with a generic analog would compromise the intended molecular recognition or synthetic outcome [1].

Quantitative Evidence Guide: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Differentiation Data


Lipophilicity (LogP) Differentiation via ACD/Labs Prediction

The lipophilicity of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine, a key determinant of its behavior in biological assays and solubility, is predicted by ACD/Labs to have a LogP of 3.04 . This value is lower than that of the para-substituted analog, N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine, for which a LogP of approximately 3.39 can be predicted using the same method . This difference of ~0.35 log units indicates the meta-substituted compound is moderately less lipophilic than its para counterpart.

Physicochemical Property Lipophilicity In silico prediction

Topological Polar Surface Area (TPSA) and BBB Penetration Potential

The topological polar surface area (TPSA) of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is calculated to be 35 Ų . This value is identical to that of its unsubstituted analog, 4-phenyltetrahydro-2H-pyran-4-amine (TPSA = 35 Ų), and well below the commonly accepted threshold of 90 Ų for blood-brain barrier (BBB) penetration [1]. While both compounds share this property, the presence of the bulky tert-butyl group on the target compound is a critical differentiator that may impact specific target engagement and metabolic stability in vivo [2].

CNS Drug Discovery BBB Permeability Physicochemical Property

Distinct Regioisomeric Purity: 95% Specification for meta-Substituted Compound

The commercially available 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is specified to have a minimum purity of 95% . This specification is crucial because the presence of other regioisomers (e.g., ortho- or para-substituted) can act as confounding factors in structure-activity relationship (SAR) studies. For example, the para-substituted analog, 4-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 1184400-79-6), is a distinct compound with its own purity specification [1], and its presence as an impurity could lead to erroneous biological data if not properly controlled.

Chemical Synthesis Regioisomer Purity Quality Control

Storage and Handling: Differential Requirements for Free Base vs. Hydrochloride Salt

The free base form of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is recommended for storage at 2-8°C away from moisture [1]. Its hydrochloride salt (CAS 861857-61-6, same CAS for the salt form) is classified with GHS hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . In contrast, a simpler analog like 4-phenyltetrahydro-2H-pyran-4-amine hydrochloride may have a different hazard profile . These differences mandate distinct handling procedures and personal protective equipment (PPE) requirements.

Compound Stability Handling Storage Conditions

Optimal Application Scenarios for 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 861857-61-6)


Use as a Building Block in the Synthesis of Elan Pharmaceuticals' Aspartyl Protease Inhibitors

4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is explicitly cited as a precursor in the patent literature (WO2005/87752 A2) for the synthesis of substituted hydroxyethylamine aspartyl protease inhibitors, a class of compounds under investigation for treating conditions associated with amyloidosis, such as Alzheimer's disease [1]. Its procurement is therefore critical for any research group seeking to reproduce or extend the chemical series disclosed in this patent.

Scaffold for CNS-Penetrant Probe Development

With a predicted TPSA of 35 Ų and a LogP of 3.04, this compound falls within the optimal physicochemical space for central nervous system (CNS) drug discovery [2]. The bulky, lipophilic tert-butyl group may confer enhanced metabolic stability or specific target engagement relative to smaller analogs [3]. Researchers can leverage these properties to design novel ligands for CNS targets, where the tetrahydropyran-4-amine core serves as a privileged scaffold.

Negative Control or Selectivity Probe in TRPV1 Antagonist Research

While not a potent TRPV1 antagonist itself, the compound's structure is closely related to known TRPV1 modulators [4]. Its meta-tert-butyl substitution pattern could be exploited to generate a negative control or a selectivity probe for SAR studies, differentiating it from potent para-substituted TRPV1 antagonists. This allows researchers to decouple specific molecular interactions from general scaffold effects.

Evaluation of Steric Effects in Parallel Synthesis

The tert-butyl group introduces significant steric bulk adjacent to the amine functionality. This property can be exploited in medicinal chemistry to probe steric tolerance in a binding pocket or to tune the conformation of the tetrahydropyran ring [5]. The compound can be used in parallel synthesis efforts to generate focused libraries with varying steric demands, a common strategy in lead optimization.

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